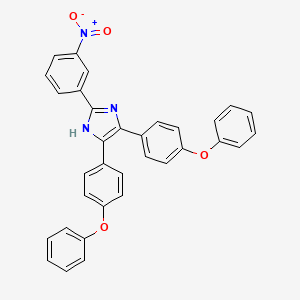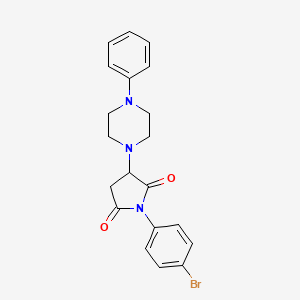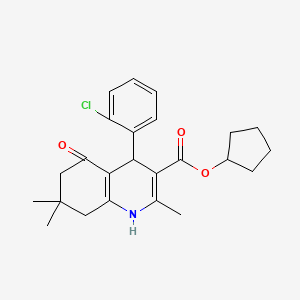
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the inhibition of tubulin polymerization, which is critical for the formation of microtubules. Microtubules are essential for cell division and are a target for many anti-cancer drugs. By inhibiting the polymerization of tubulin, this compound can prevent the formation of microtubules, leading to the inhibition of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has also been found to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and has anti-inflammatory properties. Furthermore, it has been found to have a positive effect on bone formation and can promote bone regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility, which can make it challenging to work with, and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One of the most significant areas of research is in the development of more effective anti-cancer drugs. Furthermore, there is a need to explore its potential in other areas, such as anti-inflammatory drugs and bone regeneration. Additionally, further studies are required to determine the long-term effects of this compound and its potential side effects.
Conclusion:
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer properties, as well as its other biochemical and physiological effects, make it a promising candidate for the development of new drugs. However, further research is required to determine its long-term effects and potential side effects.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can be achieved using various methods. One of the most common methods is the condensation reaction between 4-phenoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and polyphosphoric acid. The resulting intermediate is then reacted with 4,5-diphenylimidazole to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Furthermore, it has been found to be effective against drug-resistant cancer cells.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-36(38)26-9-7-8-25(22-26)33-34-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)32(35-33)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZQJAMIPJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5062545.png)
![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062575.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)
![3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5062586.png)

![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
